
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
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Overview
Description
Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a biochemical reagent commonly used as a substrate for phosphatase assays in biochemistry and molecular biology. This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . It is also used as a reagent in enzyme-catalyzed reactions and as a tool for studying signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate typically involves the phosphorylation of 5-bromo-4-chloro-1H-indole-3-ol. This reaction is carried out using phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phosphatases to produce 5-bromo-4-chloro-1H-indole-3-ol and inorganic phosphate.
Oxidation: It can be oxidized by atmospheric oxygen or other oxidizing agents to form 5,5’-dibromo-4,4’-dichloro-indigo.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Oxidation: Requires the presence of oxidizing agents such as nitro blue tetrazolium chloride (NBT) or atmospheric oxygen.
Substitution: Involves the use of nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Produces 5-bromo-4-chloro-1H-indole-3-ol and inorganic phosphate.
Oxidation: Forms 5,5’-dibromo-4,4’-dichloro-indigo.
Substitution: Yields various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate has a wide range of applications in scientific research:
Biochemistry and Molecular Biology: Used as a substrate for phosphatase assays to measure enzyme activity.
Enzyme-Catalyzed Reactions: Serves as a reagent in various enzyme-catalyzed reactions, aiding in the study of enzyme kinetics and mechanisms.
Signal Transduction Studies: Utilized as a tool to investigate signal transduction pathways and cellular processes.
Histochemistry: Employed in histochemical staining techniques to detect alkaline phosphatase activity in tissue samples.
Immunoblotting and In Situ Hybridization: Used in combination with nitro blue tetrazolium chloride (NBT) for colorimetric detection of alkaline phosphatase-labeled molecules.
Mechanism of Action
The primary mechanism of action of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of 5-bromo-4-chloro-1H-indole-3-ol and inorganic phosphate . This reaction is often used to measure phosphatase activity in various biological samples. The compound’s ability to undergo oxidation and form colored products also makes it useful in visualizing enzyme activity .
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate: Another substrate for phosphatase assays, used similarly in biochemistry and molecular biology.
5-Bromo-4-chloro-3-indolyl β-D-glucuronide: Used as a chromogenic substrate for β-glucuronidase detection.
Indole-3-acetic acid: A plant hormone involved in growth and development, structurally related to indole derivatives.
Uniqueness: Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unique due to its specific use as a substrate for phosphatase assays and its ability to form colored products upon hydrolysis and oxidation. This makes it particularly valuable in biochemical and molecular biology research for detecting and measuring enzyme activity .
Properties
CAS No. |
102185-33-1 |
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Molecular Formula |
C8H6BrClNNaO4P |
Molecular Weight |
349.46 g/mol |
IUPAC Name |
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14); |
InChI Key |
QTGRYTOUZURJNS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[Na] |
Key on ui other cas no. |
102185-33-1 |
Origin of Product |
United States |
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